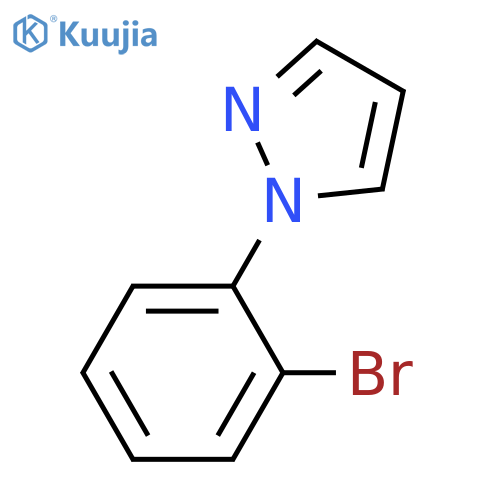

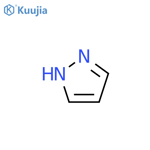

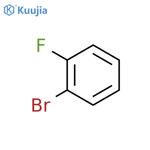

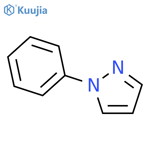

Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes

,

Chemical Communications (Cambridge,

2016,

52(56),

8695-8698